

Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclobutyl Moiety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-(Trifluoromethyl)cyclobutan-1-ol*

Cat. No.: B1398825

[Get Quote](#)

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing groups is a cornerstone of molecular design. The trifluoromethyl (CF_3) group, in particular, is prized for its ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.^{[1][2]} When appended to a compact, conformationally constrained scaffold like cyclobutane, the resulting 1-(trifluoromethyl)cyclobutyl group emerges as a powerful structural motif.^[3] It serves as a unique bioisostere for the ubiquitous tert-butyl group, offering a similar steric profile but with profoundly different electronic properties.^{[4][5]} This guide provides a comprehensive technical overview of **1-(Trifluoromethyl)cyclobutan-1-ol**, a key building block for accessing this valuable moiety, focusing on its synthesis, properties, and reactivity.

Physicochemical and Computed Properties

1-(Trifluoromethyl)cyclobutan-1-ol is a tertiary alcohol whose properties are significantly influenced by the potent electron-withdrawing nature of the adjacent CF_3 group. While extensive experimental data is not publicly available, a combination of data from chemical suppliers and robust computational predictions provides a detailed profile of the molecule.^[6] It is presumed to be a liquid at room temperature based on its molecular structure.^[7]

Property	Value	Data Source
Molecular Formula	C ₅ H ₇ F ₃ O	Guidechem[6]
Molecular Weight	140.105 g/mol	Guidechem[6]
CAS Number	1098183-73-3	Guidechem[6]
Monoisotopic Mass	140.04489933 Da	PubChem[8]
Predicted pKa	12.60 ± 0.20	Guidechem[6]
Predicted XLogP3-AA	1.4	PubChemLite[8]
Topological Polar Surface Area	20.2 Å ²	Guidechem[6]
Hydrogen Bond Donor Count	1	Guidechem[6]
Hydrogen Bond Acceptor Count	4	Guidechem[6]
Predicted Boiling Point	101.0 ± 35.0 °C (for ketone analog)	ChemicalBook[9]

Synthesis: Accessing the Core Scaffold

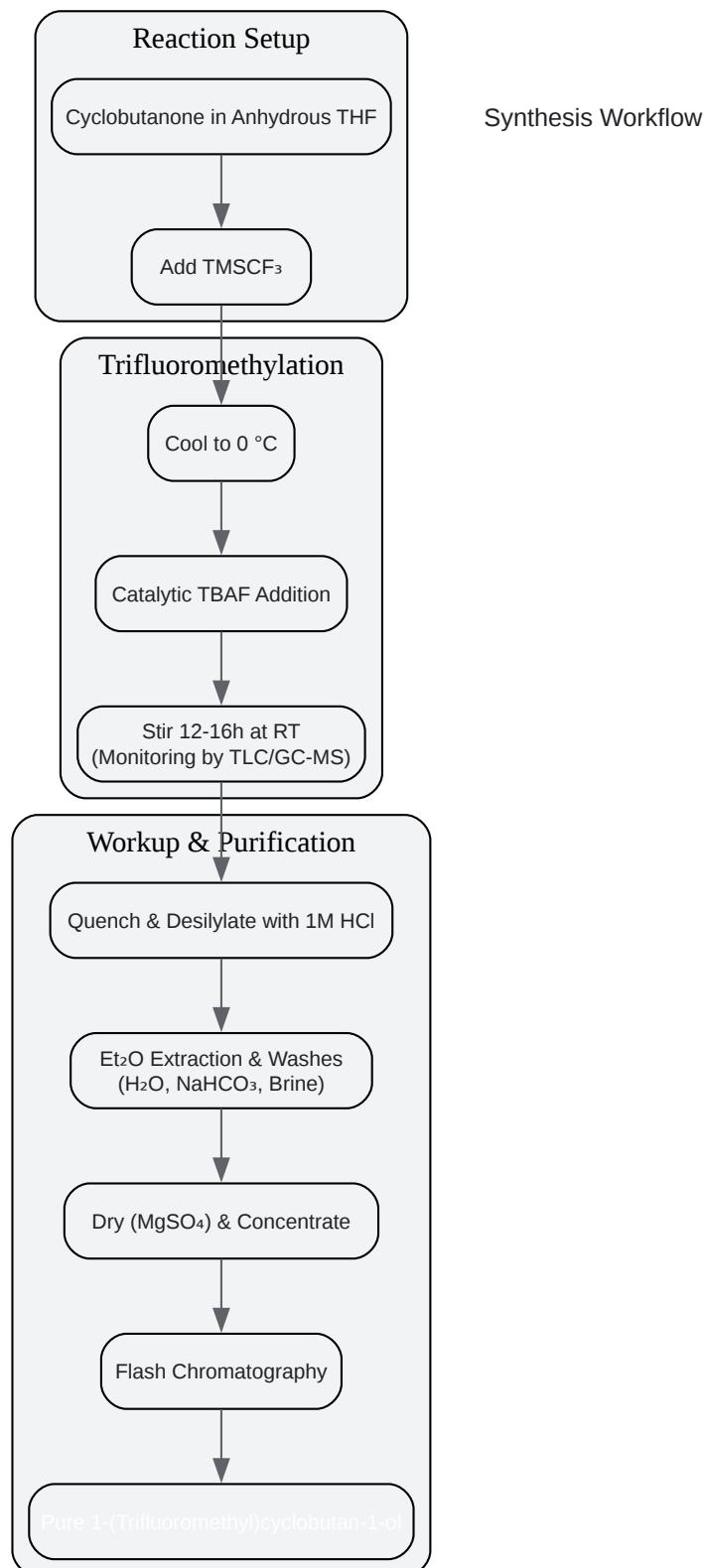
The most direct and widely employed method for synthesizing tertiary trifluoromethyl carbinols is the nucleophilic addition of a trifluoromethyl anion equivalent to a ketone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the premier reagent for this transformation, typically activated by a catalytic amount of a fluoride source.[10]

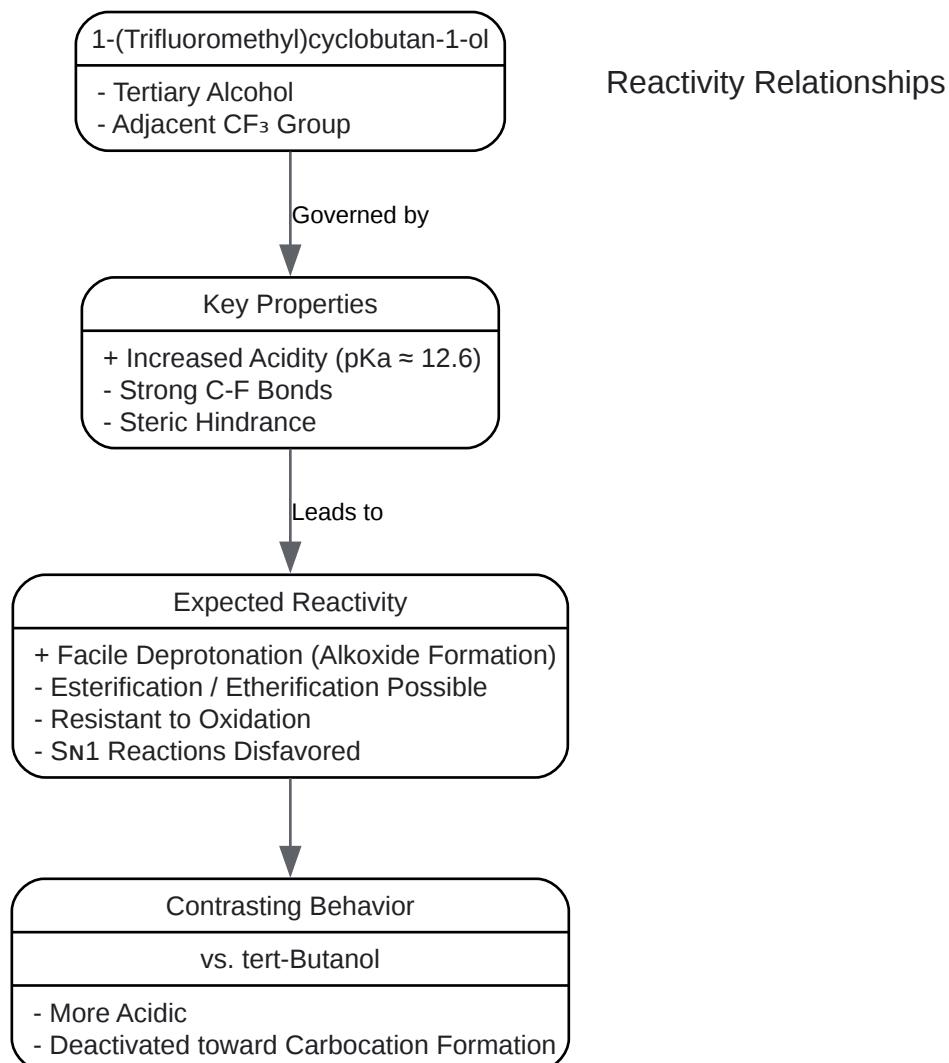
The following protocol describes a representative synthesis of **1-(Trifluoromethyl)cyclobutan-1-ol** from cyclobutanone. This self-validating system incorporates in-situ generation of the active trifluoromethylating species and concludes with purification and characterization steps essential for confirming product identity and purity.

Experimental Protocol: Synthesis from Cyclobutanone

Objective: To synthesize **1-(Trifluoromethyl)cyclobutan-1-ol** via nucleophilic trifluoromethylation of cyclobutanone using the Ruppert-Prakash reagent.

Reagents:


- Cyclobutanone
- Trimethyl(trifluoromethyl)silane (TMSCF₃)
- Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Diethyl ether


Procedure:

- Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add cyclobutanone (1.0 eq). Dissolve it in anhydrous THF (to a concentration of approx. 0.2 M).
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) to the stirred solution.
- Initiation: Slowly add tetrabutylammonium fluoride (TBAF, 0.1 eq of a 1.0 M solution in THF) dropwise via syringe over 10 minutes. The causality for using a catalytic amount of fluoride is its role in activating the Si-CF₃ bond to generate the transient, highly reactive pentacoordinate silicate intermediate necessary for the trifluoromethyl transfer.[\[10\]](#)
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until

the starting ketone is consumed.

- Quenching and Desilylation: Upon completion, cool the reaction mixture back to 0 °C and add 1 M HCl (2.0 eq) to quench the reaction and cleave the intermediate trimethylsilyl ether. Stir vigorously for 1 hour at room temperature.
- Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure **1-(Trifluoromethyl)cyclobutan-1-ol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1098183-73-3|1-(Trifluoromethyl)cyclobutan-1-ol|BLD Pharm [bldpharm.com]
- 2. 1,1,2-Trifluoro-2-(trifluoromethyl)cyclobutane | C5H4F6 | CID 12829398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - 1-(trifluoromethyl)cyclobutan-1-ol (C5H7F3O) [pubchemlite.lcsb.uni.lu]
- 9. 3-(trifluoromethyl)cyclobutan-1-one CAS#: 1511981-13-7 [m.chemicalbook.com]
- 10. Volume # 5(78), September - October 2011 — "Unconventional reactions of trimethyl(trifluoromethyl)silane" [notes.fluorine1.ru]
- To cite this document: BenchChem. [Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclobutyl Moiety]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1398825#1-trifluoromethyl-cyclobutan-1-ol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

